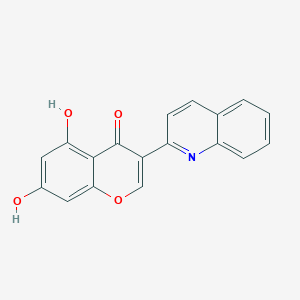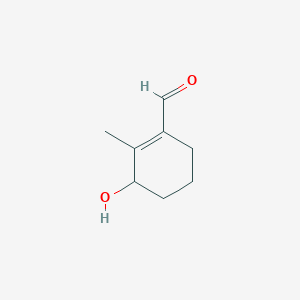![molecular formula C7H15IS B14321668 Propane, 1-[(1,1-dimethylethyl)thio]-3-iodo- CAS No. 111349-70-3](/img/structure/B14321668.png)
Propane, 1-[(1,1-dimethylethyl)thio]-3-iodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propane, 1-[(1,1-dimethylethyl)thio]-3-iodo- is an organic compound characterized by the presence of an iodine atom and a tert-butylthio group attached to a propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propane, 1-[(1,1-dimethylethyl)thio]-3-iodo- typically involves the reaction of 1-iodo-3-chloropropane with tert-butylthiol in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactants and products. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Propane, 1-[(1,1-dimethylethyl)thio]-3-iodo- can undergo several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and various amines. These reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include 1-[(1,1-dimethylethyl)thio]-3-hydroxypropane, 1-[(1,1-dimethylethyl)thio]-3-cyanopropane, and various amine derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: The major product is propane, 1-[(1,1-dimethylethyl)thio]-.
Aplicaciones Científicas De Investigación
Propane, 1-[(1,1-dimethylethyl)thio]-3-iodo- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical studies to investigate the interactions of sulfur-containing compounds with biological systems.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Propane, 1-[(1,1-dimethylethyl)thio]-3-iodo- involves its interaction with various molecular targets. The iodine atom and tert-butylthio group can participate in different chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, proteins, or other biomolecules, affecting their function and activity. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Propane, 1-[(1-methylethyl)thio]-: Similar structure but with an isopropylthio group instead of a tert-butylthio group.
Propane, 1-[(1,1-dimethylethyl)thio]-: Lacks the iodine atom, making it less reactive in substitution reactions.
Propane, 1-[(1,1-dimethylethyl)thio]-3-chloro-: Similar structure but with a chlorine atom instead of an iodine atom.
Uniqueness
Propane, 1-[(1,1-dimethylethyl)thio]-3-iodo- is unique due to the presence of both an iodine atom and a tert-butylthio group. This combination imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
111349-70-3 |
|---|---|
Fórmula molecular |
C7H15IS |
Peso molecular |
258.17 g/mol |
Nombre IUPAC |
2-(3-iodopropylsulfanyl)-2-methylpropane |
InChI |
InChI=1S/C7H15IS/c1-7(2,3)9-6-4-5-8/h4-6H2,1-3H3 |
Clave InChI |
GGTPXAQEEWAHIQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)SCCCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


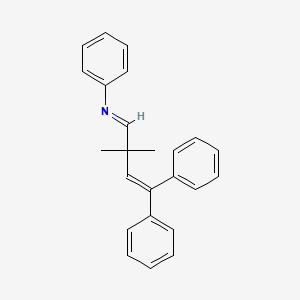
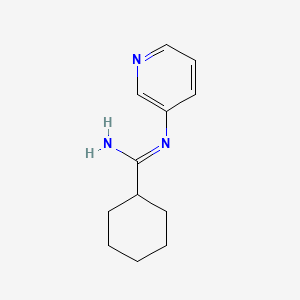
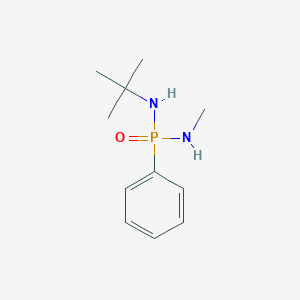
![3-(1,3-Dioxolan-2-yl)-1-[2-(1H-indol-3-yl)ethyl]pyridin-1-ium bromide](/img/structure/B14321595.png)
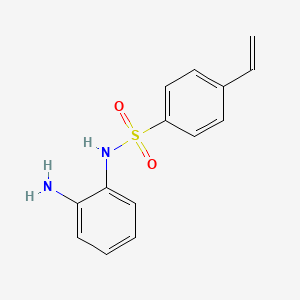
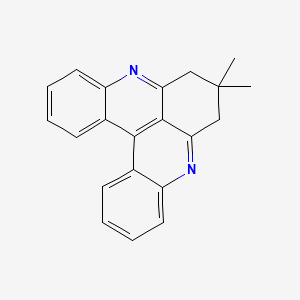
![2-{[4-(Hexyloxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole](/img/structure/B14321614.png)
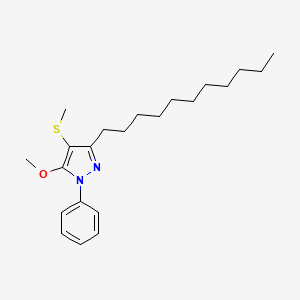
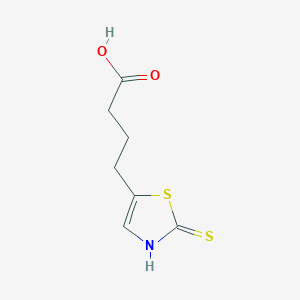
![2-{4-[(1,3-Benzothiazol-2-yl)oxy]phenoxy}-N-phenylpropanamide](/img/structure/B14321625.png)
![5,12-Dimethoxynaphtho[2,3-A]azulene-11-carbaldehyde](/img/structure/B14321629.png)
![N-[2-[formyl(3-triethoxysilylpropyl)amino]ethyl]formamide](/img/structure/B14321630.png)
